4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane
CAS No.: 1190376-20-5
Cat. No.: VC2693581
Molecular Formula: C20H21BO2
Molecular Weight: 304.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190376-20-5 |
|---|---|
| Molecular Formula | C20H21BO2 |
| Molecular Weight | 304.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(2-phenylethynyl)phenyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-9,12-15H,1-4H3 |
| Standard InChI Key | AAIDERXZGJSORP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Introduction
Chemical Identity and Physical Properties
4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane is a boronic acid derivative that belongs to the class of pinacol boronic esters. These compounds are characterized by their relatively high stability compared to free boronic acids while maintaining excellent reactivity in various transformations, particularly cross-coupling reactions. The compound features a phenylethynyl group at the para position of the phenyl ring that bears the boronic ester functionality.
Basic Physical and Chemical Properties
The basic physical and chemical characteristics of 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane are summarized in the following table:
Table 1: Physical and Chemical Properties of 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane
| Property | Value |
|---|---|
| CAS Number | 1190376-20-5 |
| Molecular Formula | C20H21BO2 |
| Molecular Weight | 304.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(2-phenylethynyl)phenyl]-1,3,2-dioxaborolane |
| Physical State | Solid (white to light yellow powder or crystal) |
| Standard InChI | InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-9,12-15H,1-4H3 |
| Standard InChIKey | AAIDERXZGJSORP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
| Storage Conditions | Room temperature in sealed, dry container |
The compound is typically a white to light yellow crystalline solid at room temperature. It possesses moderate stability under ambient conditions but should be stored in a sealed container to prevent exposure to moisture, which could lead to hydrolysis of the boronic ester functionality.
Structural Features
The structure of 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane comprises several key components that contribute to its chemical behavior:
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A boron atom coordinated to two oxygen atoms from the pinacol protecting group, forming a five-membered dioxaborolane ring
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Four methyl groups (tetramethyl) at the 4 and 5 positions of the dioxaborolane ring
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A phenyl ring directly bonded to the boron atom
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A phenylethynyl (C≡C) group at the para position of this phenyl ring
The pinacol protecting group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the stability of the boronic acid function, making it less susceptible to decomposition while maintaining its reactivity in catalyzed transformations. The phenylethynyl group provides a rigid, linear structural element with extended π-conjugation, which influences both the electronic properties and potential applications of the molecule.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane can be accomplished through several strategic approaches, with palladium-catalyzed cross-coupling reactions playing a central role in most methodologies.
Sonogashira Coupling Approach
One common synthetic route involves a Sonogashira coupling between 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bromobenzene and phenylacetylene:
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The reaction typically employs a palladium catalyst such as Pd(PPh3)2Cl2 or Pd(PPh3)4
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A copper(I) co-catalyst (generally CuI) is used
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The reaction is conducted in the presence of an amine base like diisopropylamine
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Typical reaction conditions involve heating at 60-80°C for several hours
This approach maintains the integrity of the boronic ester while installing the phenylethynyl group through the selective reaction at the aryl bromide position .
Miyaura Borylation Approach
An alternative approach involves the borylation of pre-formed 4-(phenylethynyl)bromobenzene with bis(pinacolato)diboron (B2pin2):
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The reaction uses a palladium catalyst such as PdCl2(dppf)
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A base like potassium acetate is employed
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The reaction is typically performed in an anhydrous solvent such as dioxane
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Heating at 80-100°C is generally required
This methodology benefits from commercially available starting materials and provides a straightforward route to the target compound .
Recent Advancements in Synthesis
Recent developments have expanded the methodologies available for preparing compounds like 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane, offering improvements in efficiency, selectivity, and environmental impact.
Iridium-Catalyzed C-H Borylation
Direct C-H borylation using iridium catalysts has emerged as an atom-economical approach:
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The reaction employs an [{Ir(μ-Cl)(CO)2}2] complex as catalyst
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N-ethyl-N,N-diisopropylamine serves as a base
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The reaction is conducted in toluene at 80°C
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High yields (up to 96%) have been reported for similar substrates
This methodology allows for direct functionalization of the phenylethynylbenzene scaffold without requiring pre-functionalized substrates .
Copper-Mediated Processes
Copper-catalyzed approaches provide alternatives to traditional palladium chemistry:
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Copper thiophene-2-carboxylate (CuTc) with bis(pinacol)diborane (B2pin2) in chloroform
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Reaction temperature of 60°C for approximately 18 hours
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Yields around 44% have been reported for similar transformations
These copper-mediated protocols offer cost advantages over palladium-based systems while providing complementary reactivity patterns .
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary application of 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane lies in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This Nobel Prize-winning reaction facilitates carbon-carbon bond formation between organoboron compounds and organic halides or pseudohalides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling represents one of the most important applications of this compound:
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The reaction occurs under relatively mild conditions with palladium catalysts
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Common catalysts include Pd(PPh3)4, Pd(OAc)2/PPh3, or PdCl2(dppf)
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Bases such as K2CO3, Na2CO3, or KOH are typically employed
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Various solvents including THF, dioxane/water, or toluene/ethanol/water can be used
The reaction proceeds with high functional group tolerance and can be used to introduce the 4-phenylethynylphenyl moiety into complex molecular architectures with excellent regiocontrol .
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst | Base | Solvent System | Temperature | Typical Yield |
|---|---|---|---|---|
| Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Reflux | 54% |
| Pd(OAc)2/PPh3 | KOH | CH3CN | 70°C | 89% |
| PdCl2(dppf) | K2CO3 | Dioxane/H2O | 90°C | 85% |
These reaction conditions demonstrate the versatility of the coupling process, allowing for optimization based on specific substrate requirements and desired product characteristics .
Sequential Transformations
The bifunctional nature of 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane, featuring both a boronic ester and an alkyne functionality, enables sequential transformations that can be strategically leveraged in complex synthesis:
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The boronic ester can participate in Suzuki coupling while preserving the alkyne
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Alternatively, the alkyne can undergo reactions like cycloadditions while maintaining the boronic ester
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This orthogonal reactivity allows for controlled, stepwise functionalization
This characteristic makes the compound particularly valuable in the synthesis of complex molecules, where selective functionalization of different reactive sites is required.
Transformation of the Alkyne Moiety
The phenylethynyl group provides opportunities for various transformations:
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Hydrogenation to form alkenes (partial) or alkanes (complete)
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Cycloaddition reactions, such as azide-alkyne click chemistry
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Metal-catalyzed cyclizations
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Hydrometalations followed by electrophilic quenching
These transformations expand the synthetic utility of the compound, allowing for the generation of diverse molecular scaffolds from a common intermediate .
Applications in Materials Science
Conjugated Materials
The extended π-conjugation provided by the phenylethynyl group, coupled with the potential for further functionalization through the boronic ester, makes 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane valuable in materials science applications.
Optoelectronic Materials
The compound and its derivatives have potential applications in the development of optoelectronic materials:
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The rigid, linear alkyne linkage provides structural rigidity
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Extended π-conjugation contributes to electronic delocalization
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Further coupling can lead to diverse poly(aryleneethynylene) structures
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These materials often exhibit interesting photophysical properties, including fluorescence
The ability to introduce this building block through selective coupling reactions enables precise control over the resulting material properties .
Bifunctional Building Blocks
Diboronic ester derivatives, such as 4,4,5,5-Tetramethyl-2-(4-(2-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)phenyl)-1,3,2-dioxaborolane, serve as valuable bifunctional building blocks:
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They enable the construction of extended conjugated systems through double Suzuki coupling
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Polymeric materials with defined sequence and length can be synthesized
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The alkyne linkages provide rigidity and electronic communication between aromatic units
These characteristics make such compounds valuable in the development of materials for organic electronics, sensors, and other advanced applications .
Covalent Organic Frameworks
Boronic esters can participate in the formation of covalent organic frameworks (COFs), three-dimensional networks with defined porosity and functionality:
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The boronic ester can be converted to boronic acid through deprotection
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Condensation reactions with diols or polyols lead to framework formation
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The phenylethynyl group can provide additional functionality or serve as a recognition site
This application area represents an emerging field where 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)- dioxaborolane and related compounds may find increasing utility .
| Hazard Statement | Description | Precautionary Statement |
|---|---|---|
| H302 | Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |
| H315 | Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
The compound carries a "Warning" signal word, indicating moderate hazards that require appropriate precautions during handling .
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